t-Butylzinc bromide
Description
t-Butylzinc bromide (terthis compound) is an organozinc compound with the formula (CH₃)₃CZnBr. It belongs to the class of organometallic reagents widely used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. These reactions enable the formation of carbon-carbon bonds, critical in pharmaceutical and materials science applications. Organozinc reagents like this compound are known for their moderate reactivity compared to Grignard reagents, offering better functional group tolerance and selectivity . For instance, tert-butyl bromide (a precursor in organozinc synthesis) is noted for its steric bulk, which influences reactivity and stability .
Properties
Molecular Formula |
C4H9BrZn |
|---|---|
Molecular Weight |
202.4 g/mol |
IUPAC Name |
zinc;2-methylpropane;bromide |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
HGPHQCSSTFBAML-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C)C.[Zn+2].[Br-] |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Cross-Coupling Reactions
- t-Butylzinc bromide is prominently used in palladium-catalyzed cross-coupling reactions, such as the Negishi reaction. This process facilitates the construction of carbon-carbon bonds by reacting with organic halides or triflates .
- It has been shown to be effective in synthesizing complex organic molecules, including various substituted aromatic compounds .
-
Multicomponent Reactions
- Recent studies have highlighted its role in multicomponent reactions, particularly the Mannich reaction. In this context, this compound participates in synthesizing α-branched amines when combined with aldehydes and amines in the presence of lithium chloride .
- The efficiency of these reactions is significantly influenced by the choice of solvent and the stoichiometry of reactants, demonstrating the compound's versatility .
-
Regioselective Alkylation
- This compound has been employed for regioselective alkylation reactions, particularly with pyridinium riboses. The compound's high reactivity allows for selective nucleophilic attacks on specific positions of substrates, yielding desired products with high efficiency .
- This application underscores its importance in synthesizing complex biomolecules and pharmaceuticals.
Case Study 1: Negishi Cross-Coupling
In a study examining the use of this compound in Negishi cross-coupling reactions, researchers demonstrated its effectiveness in forming carbon-carbon bonds with various aryl halides. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in synthetic chemistry .
Case Study 2: Multicomponent Mannich Reaction
A recent investigation into multicomponent synthesis using this compound revealed that adding lithium chloride significantly enhances reaction efficiency. The study reported successful formation of α-branched amines under mild conditions, illustrating the compound's role in developing new synthetic methodologies .
Comparative Data Table
| Application | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Cross-Coupling | Negishi Reaction | Up to 90 | Effective with various aryl halides |
| Multicomponent Synthesis | Mannich Reaction | 70-85 | Requires lithium chloride for optimal yield |
| Regioselective Alkylation | Alkylation of Pyridinium Riboses | 92 | High regioselectivity observed |
Comparison with Similar Compounds
Key Findings :
- The tert-butyl group in this compound impedes nucleophilic attack, making it less reactive than linear analogs like methylzinc bromide. This steric effect enhances selectivity in couplings but limits substrate scope .
- Stability: Organozinc bromides are generally moisture-sensitive, but bulky groups like tert-butyl may reduce pyrophoric tendencies compared to smaller alkyl variants .
Comparison with Alkyl Bromides
Alkyl bromides (e.g., tert-butyl bromide) are halogenated hydrocarbons, whereas this compound is an organometallic. Key differences include:
Example : tert-Butyl bromide’s steric bulk makes SN2 mechanisms unfavorable, while this compound leverages this bulk to avoid side reactions in couplings .
Comparison with Aryl Bromides
Aryl bromides (e.g., 4-bromophenol) and this compound serve distinct roles:
Electronic vs. Steric Effects :
- Aryl bromides undergo Suzuki couplings (palladium-mediated), whereas this compound participates in Negishi couplings (zinc-mediated). The tert-butyl group’s steric hindrance contrasts with the electronic effects of aryl bromides’ conjugated systems .
Q & A
Q. What are the optimal synthetic routes for preparing t-Butylzinc bromide in laboratory settings?
Q. How can the stability of this compound solutions be assessed under varying experimental conditions?
Stability studies involve monitoring decomposition via UV-Vis spectroscopy or titration methods. For example, aliquots of the THF solution are quenched at intervals with aqueous NH₄Cl, and residual organozinc species are quantified via iodometric titration. Factors like solvent purity, moisture levels, and storage temperature (-20°C) significantly impact shelf life. Contradictions in decomposition rates across studies often arise from trace water content in solvents, necessitating Karl Fischer titration for validation .
Q. What analytical techniques are recommended for characterizing this compound and its reaction intermediates?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated THF or benzene confirm structural integrity.
- GC-MS : Monitors volatile byproducts (e.g., THF decomposition products).
- Elemental Analysis : Validates Zn and Br content. Discrepancies in data (e.g., unexpected NMR shifts) may indicate ligand redistribution or solvent adduct formation, requiring cross-validation with X-ray crystallography when feasible .
Advanced Research Questions
Q. How do ionic strength and solvent polarity influence the reactivity of this compound in cross-coupling reactions?
Ionic strength modulates reaction kinetics by stabilizing charged intermediates. In Suzuki-Miyaura couplings, higher polarity solvents (e.g., DMF) accelerate transmetallation but may promote β-hydride elimination. A systematic study using dielectric constant gradients (THF:DMF mixtures) revealed optimal reactivity at ε ≈ 15–20. Contradictory reports on reaction rates in low-polarity solvents (e.g., toluene) highlight the role of coordinating additives like TMEDA to stabilize reactive intermediates .
Methodological Workflow :
- Vary solvent mixtures (THF:DMF ratios).
- Monitor reaction progress via in situ IR spectroscopy.
- Correlate dielectric constants with turnover frequencies.
Q. What mechanisms explain the ligand-exchange behavior of this compound in the presence of competing anions (e.g., Cl⁻ vs. Br⁻)?
Competitive ligand exchange is studied via stopped-flow kinetics. For instance, adding KCl to a THF solution of this compound induces rapid anion swapping, monitored by conductivity measurements. The rate constant (k ≈ 10³ M⁻¹s⁻¹) suggests a dissociative mechanism. XPS and EXAFS data reveal preferential Br⁻ retention in the coordination sphere, attributed to stronger Zn-Br bonding .
Q. How can statistical experimental design optimize the separation and quantification of this compound from reaction mixtures?
Capillary electrophoresis (CE) with direct UV detection is optimized using a Box-Behnken design. Variables include buffer pH (6–8), voltage (15–25 kV), and ionic strength (10–50 mM borate). Resolution (R) between this compound and byproducts (e.g., Zn(OH)₂) peaks at pH 7.2 and 20 kV. Contradictions in migration times across studies often stem from buffer co-ion mobility mismatches, requiring mobility matching with internal standards .
Optimized CE Parameters :
| Variable | Optimal Value |
|---|---|
| Buffer pH | 7.2 |
| Voltage | 20 kV |
| Borate Conc. | 30 mM |
| Detection Wavelength | 214 nm |
Q. What strategies resolve contradictions in reported thermodynamic data for this compound complexes?
Discrepancies in ΔH and ΔS values (e.g., from calorimetry vs. van’t Hoff plots) are addressed via multi-technique validation:
- Isothermal titration calorimetry (ITC) directly measures binding enthalpies.
- Variable-temperature NMR assesses entropy contributions. For example, ITC data for this compound-PPh₃ adducts (ΔH = -45 kJ/mol) conflict with van’t Hoff-derived values (-32 kJ/mol), highlighting cooperative binding effects overlooked in earlier models .
Contradiction Analysis
- Stability in Protic vs. Aprotic Media : Early studies report rapid decomposition in methanol, while later work in ethanol shows extended stability. Resolution lies in solvent nucleophilicity: methanol’s smaller steric profile accelerates protonolysis .
- Reactivity with Aryl Halides : Conflicting yields in Kumada couplings (40–90%) are attributed to trace Ni impurities in Zn sources. ICP-MS analysis of ZnBr₂ batches confirmed Ni levels <1 ppm correlate with higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
